
4,6-Dichloropyrimidine-5-carbaldehyde
Overview
Description
4,6-Dichloropyrimidine-5-carbaldehyde is a chemical compound characterized by its dichloro and pyrimidine functional groups. It is a yellow solid with the chemical formula C5H2Cl2N2O and a molecular weight of 176.99 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dichloropyrimidine-5-carbaldehyde can be synthesized through various methods. One common approach involves the Vilsmeier-Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another regioselective synthetic strategy is to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination . These synthetic protocols are complementary to the conventional synthesis of pyrimidines and analogues through the reaction between β-dicarbonyl compounds and components with an N–C–N fragment (urea, thiourea, amidine, or guanidine) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using the aforementioned synthetic routes. The Vilsmeier-Haack reaction is particularly favored due to its efficiency and high yield . The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloropyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:
Aromatic Nucleophilic Substitution (SNAr): This reaction involves the substitution of the chlorine atoms with nucleophiles such as amines, alkoxides, and thiols.
Condensation Reactions: These reactions involve the formation of new carbon-carbon or carbon-nitrogen bonds, often leading to the synthesis of heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include amines, alkoxides, thiols, and various solvents such as ethanol and methanol . The reaction conditions are typically mild and environmentally friendly, with a high concentration of alkoxide ions facilitating the reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Pharmaceutical Development
Overview:
4,6-Dichloropyrimidine-5-carbaldehyde is primarily recognized as an important intermediate in the synthesis of several pharmaceutical agents. Its derivatives are often utilized in the development of antiviral and anticancer drugs.
Case Studies:
- Antiviral Agents: The compound serves as a precursor for synthesizing nucleotide derivatives that exhibit antiviral properties. For instance, it has been documented in the preparation of N-5-protected 2,5-diamino derivatives that are crucial for developing antiviral nucleotide derivatives .
- Anticancer Research: Research has shown that derivatives of this compound can inhibit specific cancer cell lines, demonstrating its potential as a scaffold for anticancer drug development .
Agricultural Chemicals
Overview:
In agriculture, this compound is employed in the formulation of herbicides and fungicides. Its role is critical in enhancing crop protection and improving agricultural yields.
Applications:
- Herbicide Development: The compound's structural properties allow it to be modified into effective herbicides that target specific weed species without harming crops.
- Fungicide Formulations: Its derivatives have been used to create fungicides that protect crops from fungal infections, thereby contributing to food security .
Biochemical Research
Overview:
This compound is instrumental in biochemical studies, particularly in exploring enzyme inhibitors and other metabolic pathways.
Research Insights:
- Enzyme Inhibition Studies: Researchers utilize this compound to investigate its effects on various enzymes, aiding in the understanding of metabolic processes and potential therapeutic targets .
- Pathway Analysis: The compound's ability to interact with biological molecules makes it valuable for studying complex biochemical pathways involved in diseases .
Material Science
Overview:
The potential applications of this compound extend into material science, where it is explored for developing new materials.
Applications:
- Coatings and Polymers: The compound is investigated for its utility in creating coatings with specific chemical properties that enhance durability and resistance to environmental factors .
- Nanomaterials: Research is ongoing into its role in synthesizing nanomaterials that could be used in various applications, including electronics and sensors .
Analytical Chemistry
Overview:
In analytical chemistry, this compound serves as a reagent for various detection methods.
Applications:
- Reagent for Detection Methods: It enhances the detection and quantification of other chemical substances within complex mixtures. Its reactivity allows it to form stable complexes with target analytes .
- Method Development: The compound has been utilized in developing new analytical methods that improve sensitivity and specificity in detecting trace amounts of substances .
Data Tables
Application Area | Specific Use Cases | Key Findings/Notes |
---|---|---|
Pharmaceutical Development | Antiviral & anticancer drug synthesis | Important precursor for nucleotide derivatives |
Agricultural Chemicals | Herbicides & fungicides | Enhances crop protection; improves yield |
Biochemical Research | Enzyme inhibitors & pathway analysis | Aids understanding of metabolic processes |
Material Science | Coatings & nanomaterials | Investigated for durability & environmental resistance |
Analytical Chemistry | Reagent for detection methods | Improves sensitivity & specificity in analytical methods |
Mechanism of Action
The mechanism of action of 4,6-dichloropyrimidine-5-carbaldehyde involves its ability to undergo various chemical reactions, leading to the formation of biologically active compounds. These compounds can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects . The specific molecular targets and pathways involved depend on the structure of the final product formed from the reactions of this compound .
Comparison with Similar Compounds
4,6-Dichloropyrimidine-5-carbaldehyde can be compared with other similar compounds, such as:
2,4-Dichloropyrimidine: This compound has similar dichloro and pyrimidine functional groups but differs in the position of the chlorine atoms.
4,6-Dihydroxypyrimidine: This compound has hydroxyl groups instead of chlorine atoms, leading to different chemical reactivity.
2-Amino-4,6-dichloropyrimidine: This compound has an amino group in addition to the dichloro and pyrimidine functional groups, offering different synthetic possibilities.
The uniqueness of this compound lies in its ability to serve as a versatile building block for the synthesis of a wide range of biologically active compounds, making it valuable in various fields of scientific research and industrial applications .
Biological Activity
4,6-Dichloropyrimidine-5-carbaldehyde is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and utility as a synthetic intermediate. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its pyrimidine ring with two chlorine substituents at the 4 and 6 positions and an aldehyde group at the 5 position. This structural arrangement contributes to its reactivity and biological activity, particularly in nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its role as a precursor in the synthesis of various heterocyclic compounds. It participates in several biochemical pathways that influence cellular processes:
- Aromatic Nucleophilic Substitution : The compound undergoes aromatic nucleophilic substitution reactions, which are crucial for the formation of more complex molecules. This reaction is facilitated by the electron-withdrawing nature of the chlorine atoms, enhancing the electrophilicity of the carbon atoms in the pyrimidine ring .
- Enzyme Interactions : It has been shown to interact with various enzymes, acting as either an inhibitor or an activator depending on the context. The binding interactions with biomolecules can lead to significant changes in enzyme activity and cellular metabolism .
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives synthesized from this compound. For instance:
- VEGFR-2 Inhibition : A derivative synthesized from this compound demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. The compound exhibited an IC50 value of 0.20 μM in vitro, indicating strong antiproliferative effects against various human tumor cell lines, including leukemia (HL-60), colon (HCT-15), and renal (UO-31) cells .
- Cellular Mechanisms : The antiproliferative effects were attributed to apoptosis induction as confirmed by Annexin V-FITC assays. The compound's ability to modulate cell signaling pathways was also noted, influencing gene expression related to cell survival and proliferation .
Synthesis of Novel Compounds
The versatility of this compound has been demonstrated through its use as a building block for synthesizing various biologically active heterocycles:
These derivatives not only enhance the biological profile but also expand the scope for developing new therapeutic agents.
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary significantly with dosage:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4,6-dichloropyrimidine-5-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via two primary routes:
- Vilsmeier-Haack Formylation : Reacting 4,6-dihydroxypyrimidine with phosphorus oxychloride and dimethylformamide (DMF) generates an iminium salt, which undergoes formylation and subsequent hydrolysis .
- Microwave-Assisted Synthesis : Under solvent-free conditions, microwave irradiation accelerates the cyclization of intermediates, reducing reaction time and improving yield compared to traditional heating .
- Key variables affecting yield include temperature (optimal range: 80–100°C), stoichiometry of formylating agents, and hydrolysis duration.
Q. What purification and characterization techniques are recommended for this compound?
- Methodological Answer :
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes by-products. Recrystallization from ethanol/water mixtures enhances purity .
- Characterization :
- NMR : H and C NMR confirm aldehyde proton (δ ~10.2 ppm) and pyrimidine ring structure.
- Mass Spectrometry : ESI-MS or EI-MS identifies the molecular ion peak (m/z ~191 for [M+H]) .
- Elemental Analysis : Validates Cl and N content to confirm stoichiometry .
Q. How can researchers mitigate hazards during experimental handling of this compound?
- Methodological Answer :
- Use fume hoods and personal protective equipment (gloves, goggles) due to acute dermal/ inhalation toxicity .
- Neutralize waste with sodium bicarbonate before disposal to avoid releasing reactive chlorine species .
Advanced Research Questions
Q. How can contradictions in reported synthetic yields be resolved when comparing Vilsmeier-Haack and microwave-assisted methods?
- Methodological Answer : Discrepancies arise from:
- Catalyst Purity : Trace moisture in DMF or POCl reduces iminium salt efficiency .
- Microwave Parameters : Power (300–600 W) and irradiation time (5–15 min) must be optimized to prevent decomposition .
- Solution : Conduct controlled replicate experiments with standardized reagents and document reaction kinetics using in-situ FTIR or HPLC monitoring.
Q. What reaction mechanisms explain the regioselectivity of this compound in nucleophilic substitutions?
- Methodological Answer : The aldehyde group at position 5 directs electrophilic/nucleophilic attacks:
- Chlorine Reactivity : Positions 4 and 6 undergo nucleophilic displacement (e.g., with amines or thiols) due to electron-withdrawing effects of the aldehyde, activating adjacent Cl atoms .
- Mechanistic Insight : DFT calculations or isotopic labeling studies can validate proposed intermediates, such as Meisenheimer complexes during substitution .
Q. How can this compound be functionalized to synthesize bioactive pyrazolopyrimidines?
- Methodological Answer :
- Step 1 : React with hydrazines (e.g., methyl hydrazine) to form pyrazolo[3,4-d]pyrimidine cores via cyclocondensation .
- Step 2 : Introduce substituents (e.g., aryl groups) via Suzuki-Miyaura coupling or Ullmann reactions to enhance antibacterial/antiviral activity .
- Optimization : Screen solvents (DMF vs. THF) and catalysts (Pd/Cu) to improve cross-coupling efficiency.
Q. What strategies address analytical challenges in quantifying trace impurities in this compound?
- Methodological Answer :
- HPLC-DAD/MS : Use a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to separate and identify impurities like dichloropyrimidine isomers .
- Limit of Detection (LOD) : Calibrate with spiked samples to achieve LOD < 0.1% for regulatory compliance .
Q. Contradiction and Optimization Focus
Q. Why do some studies report low yields in glycine ester conjugates of this compound?
- Methodological Answer : Steric hindrance from bulky esters (e.g., tert-butyl) slows nucleophilic attack at position 4/6. Solutions include:
- Use methyl esters for faster kinetics .
- Employ phase-transfer catalysts (e.g., TBAB) to enhance solubility in polar aprotic solvents .
Q. How does microwave irradiation alter the reaction pathway compared to conventional heating in derivative synthesis?
- Methodological Answer : Microwaves induce dipole rotation, accelerating:
Properties
IUPAC Name |
4,6-dichloropyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-4-3(1-10)5(7)9-2-8-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSJHQXYQAUDFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356108 | |
Record name | 4,6-Dichloropyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5305-40-8 | |
Record name | 4,6-Dichloropyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloropyrimidine-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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